N-Nitroso Desloratadine-d4

Description

BenchChem offers high-quality N-Nitroso Desloratadine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso Desloratadine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

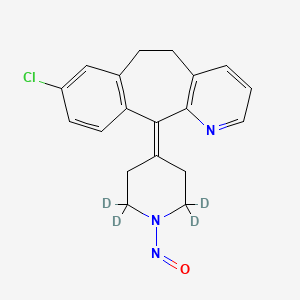

Structure

3D Structure

Properties

Molecular Formula |

C19H18ClN3O |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

13-chloro-2-(2,2,6,6-tetradeuterio-1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2/i10D2,11D2 |

InChI Key |

BLGRQBLVAJWKOT-MKQHWYKPSA-N |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1N=O)([2H])[2H])[2H] |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of N-Nitroso Desloratadine-d4?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and analytical applications of N-Nitroso Desloratadine-d4. This deuterated analog serves as a critical internal standard for the accurate quantification of the genotoxic impurity, N-Nitroso Desloratadine, in pharmaceutical substances and products.

Core Chemical Properties

N-Nitroso Desloratadine-d4, with the CAS number 2733579-31-0, is the deuterated form of N-Nitroso Desloratadine. The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Source |

| Chemical Name | 8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [3][4][5] |

| Molecular Formula | C₁₉H₁₄D₄ClN₃O | [3][4] |

| Molecular Weight | 343.8 g/mol | [3][4] |

| CAS Number | 2733579-31-0 | [3] |

| Appearance | A solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Solubility | Slightly soluble in DMSO. | [3] |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | [4] |

Analytical Application and Experimental Protocols

N-Nitroso Desloratadine-d4 is primarily utilized as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods to ensure the precise and accurate quantification of N-Nitroso Desloratadine.[1][6] Its use helps to correct for variations in sample preparation and instrument response.[2]

Experimental Protocol: Quantification of N-Nitroso Desloratadine using LC-MS/MS

This protocol is based on the methodology described by Kim et al. (2025) for the analysis of N-Nitroso Desloratadine, where the deuterated analog is used as an internal standard.[1][6]

1. Standard and Sample Preparation:

-

N-Nitroso Desloratadine-d4 Internal Standard Stock Solution: Prepare a stock solution by dissolving 1 mg of N-Nitroso Desloratadine-d4 in 1 ml of acetonitrile (B52724) to achieve a concentration of 1 mg/mL. This stock solution is then diluted with acetonitrile to a working concentration of 100 ng/mL.[7]

-

N-Nitroso Desloratadine Standard Solutions: A stock solution of N-Nitroso Desloratadine (1 mg/mL in acetonitrile) is serially diluted with acetonitrile to prepare calibration standards at concentrations ranging from 1 to 50 ng/mL.[1][7]

-

Sample Preparation: Dissolve 5 mg of the Desloratadine drug substance in 10 mL of acetonitrile.[7] Spike with the N-Nitroso Desloratadine-d4 internal standard solution.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed for separation.[1][6]

-

Mobile Phase A: Water with 0.01% formic acid

-

Mobile Phase B: Acetonitrile with 0.01% formic acid

-

Gradient Elution: A gradient program is used to separate N-Nitroso Desloratadine from the drug substance matrix.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for detection.[1][6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitroso Desloratadine | 340.1 | 310.1 ([M+H-NO]⁺) |

| N-Nitroso Desloratadine-d4 (Internal Standard) | 344.3 | 314.1 ([M+H-NO]⁺) |

The characteristic loss of the nitroso group ([M+H-NO]⁺) is a key fragmentation pathway for both the analyte and the internal standard.[7]

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the quantification of N-Nitroso Desloratadine using N-Nitroso Desloratadine-d4 as an internal standard.

Caption: Analytical workflow for N-Nitroso Desloratadine quantification.

Synthesis and Formation Pathway

While a specific, detailed synthesis protocol for N-Nitroso Desloratadine-d4 is not publicly available, the general chemical pathway for the formation of N-Nitroso Desloratadine involves the reaction of the secondary amine in the piperidine (B6355638) ring of Desloratadine with a nitrosating agent.[2] This reaction typically occurs under acidic conditions where nitrite (B80452) salts are converted to the reactive nitrosonium ion (NO⁺).[2]

Caption: General formation pathway of N-Nitroso Desloratadine.

The synthesis of the deuterated analog would involve using a deuterated precursor of Desloratadine in a similar nitrosation reaction.

Conclusion

N-Nitroso Desloratadine-d4 is an indispensable tool for the accurate and reliable quantification of the potentially genotoxic impurity N-Nitroso Desloratadine in pharmaceutical materials. Its chemical properties are tailored for its use as an internal standard in sensitive LC-MS/MS methods. This guide provides researchers and drug development professionals with the fundamental technical information required for its effective application in a regulated environment.

References

- 1. synchemia.com [synchemia.com]

- 2. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Nitroso Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 5. N-Nitroso Desloratadine-D4 | 2733579-31-0 | SynZeal [synzeal.com]

- 6. N-Nitroso Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 7. preprints.org [preprints.org]

Technical Guide: Synthesis and Characterization of N-Nitroso Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso Desloratadine-d4, a critical internal standard for the accurate quantification of the potential genotoxic impurity, N-Nitroso Desloratadine, in pharmaceutical products. This document outlines a detailed, albeit hypothetical, synthetic protocol based on established chemical principles, alongside a thorough examination of its analytical characterization.

Introduction

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity of Desloratadine, an active metabolite of Loratadine, which is a widely used second-generation antihistamine.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products.[2] The use of a stable isotope-labeled internal standard, such as N-Nitroso Desloratadine-d4, is essential for the precise and accurate quantification of N-Nitroso Desloratadine by mass spectrometry-based methods.[3] This guide details the synthesis and characterization of this important analytical standard.

Synthesis of N-Nitroso Desloratadine-d4

The synthesis of N-Nitroso Desloratadine-d4 involves a two-step process: first, the deuteration of a suitable precursor, followed by N-nitrosation. As a specific protocol for this deuterated compound is not publicly available, the following experimental procedure is a hypothetical protocol based on general methods for the synthesis of deuterated internal standards and the N-nitrosation of secondary amines.[4][5]

Hypothetical Experimental Protocol

Step 1: Synthesis of Desloratadine-d4

The synthesis of the deuterated precursor, Desloratadine-d4, can be achieved through methods such as catalytic deuterium (B1214612) exchange on Desloratadine or by utilizing deuterated building blocks in the final steps of a known synthetic route for Desloratadine. For the purpose of this guide, we will consider a catalytic deuteration approach.

-

Materials: Desloratadine, Deuterium gas (D₂), Palladium on carbon (Pd/C), Deuterated solvent (e.g., Methanol-d₄).

-

Procedure:

-

Dissolve Desloratadine in an appropriate deuterated solvent, such as Methanol-d₄, in a high-pressure reaction vessel.

-

Add a catalytic amount of a suitable catalyst, for example, 10% Palladium on carbon.

-

Pressurize the vessel with Deuterium gas (D₂) to a specified pressure.

-

Heat the reaction mixture to a designated temperature and stir for a defined period to allow for H-D exchange at the piperidine (B6355638) ring positions.

-

After the reaction is complete, cool the vessel, and carefully vent the Deuterium gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude Desloratadine-d4.

-

Purify the product using column chromatography or recrystallization to yield pure Desloratadine-d4.

-

Step 2: N-Nitrosation of Desloratadine-d4

The N-nitrosation of the secondary amine in Desloratadine-d4 is typically achieved by reacting it with a nitrosating agent under acidic conditions.[2]

-

Materials: Desloratadine-d4, Sodium nitrite (B80452) (NaNO₂), an acid (e.g., hydrochloric acid or acetic acid), and a suitable solvent (e.g., water, dichloromethane).

-

Procedure:

-

Dissolve Desloratadine-d4 in a suitable solvent system.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution of Desloratadine-d4 while maintaining the temperature.

-

Concurrently, add an acid dropwise to maintain a slightly acidic pH, which facilitates the formation of the nitrosating agent, nitrous acid (HNO₂).

-

Stir the reaction mixture at a low temperature for a specified duration.

-

Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a quenching agent like ammonium (B1175870) sulfamate.

-

Extract the N-Nitroso Desloratadine-d4 into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure N-Nitroso Desloratadine-d4.

-

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of N-Nitroso Desloratadine-d4.

Characterization of N-Nitroso Desloratadine-d4

The comprehensive characterization of N-Nitroso Desloratadine-d4 is crucial to confirm its identity, purity, and isotopic enrichment. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₄D₄ClN₃O | [6] |

| Molecular Weight | 343.85 g/mol | [6] |

| CAS Number | 2733579-31-0 | [7] |

| Appearance | Solid | [8] |

| Purity (by HPLC) | >95% | [6] |

| Storage Temperature | -20°C | [6] |

Spectroscopic and Chromatographic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and fragmentation pattern of N-Nitroso Desloratadine-d4. When analyzed by LC-MS/MS in positive ion mode, it predominantly forms a protonated molecule [M+H]⁺.[9][10]

| Parameter | N-Nitroso Desloratadine | N-Nitroso Desloratadine-d4 (Internal Standard) | Reference |

| Precursor Ion (m/z) | 340.1 | 344.3 | [9][10] |

| Product Ion (m/z) | 310.1 ([M+H-NO]⁺) | 314.1 ([M+D-NO]⁺) | [9] |

The characteristic neutral loss of the nitroso group (NO) is a key diagnostic fragmentation for N-nitrosamines.[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the positions of deuterium incorporation. While specific spectral data for N-Nitroso Desloratadine-d4 is not publicly available, a Certificate of Analysis for the non-deuterated analog confirms that ¹H NMR is a standard identification test.[11] For the d4-analog, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the deuterated positions on the piperidine ring.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of N-Nitroso Desloratadine-d4. A typical method would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA).[2] The purity is generally expected to be high, often exceeding 95%.[6]

Analytical Workflow Diagram

Caption: An overview of the analytical workflow for the characterization of N-Nitroso Desloratadine-d4.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of N-Nitroso Desloratadine-d4. While the presented synthesis protocol is based on established chemical methodologies, it serves as a robust starting point for its practical preparation. The characterization data, particularly from mass spectrometry, confirms the identity and suitability of this molecule as an internal standard for the sensitive and accurate quantification of N-Nitroso Desloratadine in pharmaceutical samples, thereby ensuring product quality and patient safety.

References

- 1. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Nitroso Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. caymanchem.com [caymanchem.com]

- 9. preprints.org [preprints.org]

- 10. preprints.org [preprints.org]

- 11. synchemia.com [synchemia.com]

Formation Pathways of N-Nitroso Desloratadine in Pharmaceutical Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Desloratadine, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Desloratadine, has emerged as a significant concern for the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1][2][3] The formation of this impurity can occur during the manufacturing process, storage, or even in vivo from the administration of Desloratadine-containing drug products. This technical guide provides a comprehensive overview of the formation pathways of N-Nitroso Desloratadine, the factors influencing its formation, and the analytical methodologies for its detection and quantification in pharmaceutical products.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine is a chemical entity formed by the substitution of the hydrogen atom on the secondary amine of the piperidine (B6355638) ring in Desloratadine with a nitroso group (-N=O).[1][4] Its chemical name is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][5]cyclohepta[1,2-b]pyridine.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities in pharmaceutical products.[6]

Primary Formation Pathway: Acid-Catalyzed Nitrosation

The most well-established pathway for the formation of N-Nitroso Desloratadine is the acid-catalyzed reaction between Desloratadine and a nitrosating agent.[1][6]

Precursors and Reagents

-

Amine Precursor: Desloratadine, the active pharmaceutical ingredient (API), which contains a secondary amine group within its piperidine ring structure, is the direct precursor to N-Nitroso Desloratadine.[6]

-

Nitrosating Agents: The most common nitrosating agents are derived from nitrite (B80452) salts (e.g., sodium nitrite).[6] These can be present as impurities in raw materials, particularly in pharmaceutical excipients.[5][6] Under acidic conditions, nitrites are converted to nitrous acid (HNO₂), which is a key reactant in the nitrosation process.[1][6]

Reaction Mechanism

The generally accepted mechanism for the nitrosation of a secondary amine like Desloratadine under acidic conditions proceeds as follows:

-

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Generation of the Nitrosonium Ion: Nitrous acid can be further protonated and subsequently lose a water molecule to form the highly reactive nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in Desloratadine acts as a nucleophile and attacks the electrophilic nitrosonium ion.

-

Deprotonation: A final deprotonation step results in the formation of the stable N-nitrosamine, N-Nitroso Desloratadine.

Alternative Formation Pathways

Beyond the classical acid-catalyzed pathway, other mechanisms can contribute to the formation of N-Nitroso Desloratadine.

Radical-Mediated Formation

Research suggests the involvement of radical intermediates in the formation of N-nitroso compounds, particularly in environments like wastewater treated with chloramine (B81541).[6] This pathway may involve the one-electron oxidation of Desloratadine to form an aminyl radical, which then reacts with nitric oxide to yield N-Nitroso Desloratadine.[6] The presence of radical scavengers has been shown to inhibit this formation pathway, supporting the role of radical species.[6]

Formation During Water Treatment

The disinfection of water with chloramine is a known pathway for the formation of N-nitrosamines.[6] This is a critical consideration for pharmaceutical manufacturing processes that utilize water, as it can be a source of nitrosating agents or facilitate the formation of N-Nitroso Desloratadine.[6]

Factors Influencing the Formation of N-Nitroso Desloratadine

Several factors can significantly impact the rate and extent of N-Nitroso Desloratadine formation.

pH

The pH of the reaction medium is a critical factor. The formation of the active nitrosating agent is favored at low pH, while the availability of the unprotonated, reactive amine form of Desloratadine is favored at higher pH.[6] Consequently, the rate of nitrosation typically exhibits a bell-shaped dependency on pH, with an optimal range generally between pH 3 and 4.[6]

Temperature

As with most chemical reactions, an increase in temperature generally accelerates the rate of N-Nitroso Desloratadine formation.[6] Manufacturing processes involving high temperatures, such as drying, can potentially increase the risk of nitrosamine formation.[6]

Concentration of Reactants

The stoichiometry of Desloratadine and the nitrosating agent is a fundamental aspect of N-nitrosamine formation. Higher concentrations of either precursor will generally lead to a higher rate of formation.[6]

Presence of Excipients

Pharmaceutical excipients can be a significant source of nitrite impurities, which act as precursors to nitrosating agents.[5][6] Certain excipients may also create an acidic microenvironment within the drug product, further promoting the formation of N-Nitroso Desloratadine.[6]

Quantitative Data on Formation and Detection

The following tables summarize key quantitative data related to the formation and analytical detection of N-Nitroso Desloratadine.

Table 1: Factors Influencing N-Nitroso Desloratadine Formation

| Factor | Effect on Nitrosation | Optimal Condition/Trend | Rationale |

| pH | Exhibits a bell-shaped rate dependency.[6] | pH 3-4[6] | Balances the formation of the active nitrosating agent (favored at low pH) and the availability of the unprotonated, reactive amine (favored at higher pH).[6] |

| Temperature | Affects the reaction rate constant.[6] | Increased temperature leads to an increased reaction rate.[6] | Follows general chemical kinetics principles.[6] |

| Nitrite Level in Excipients | Directly impacts the potential for nitrosamine formation.[6] | Lower levels are desirable. | Reduces the concentration of the nitrosating agent precursor.[6] |

Table 2: Analytical Method Performance for N-Nitroso Desloratadine Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| LC-MS/MS (HILIC) | API and Finished Dosage Forms | 0.5 ng/mL | 1.0 ng/mL | 1–50 ng/mL | [1][2][3][4] |

| LC-HRMS | Wastewater | 0.1 ng/L | - | - | [6] |

| LC-MS/MS | API | - | ~0.01 ppm | - | [6] |

Experimental Protocols for Analysis

The gold standard for the detection and quantification of N-Nitroso Desloratadine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Drug Substance (API): A specific amount of the Desloratadine API is accurately weighed and dissolved in a suitable solvent, such as acetonitrile (B52724), to a known concentration.[4]

-

Drug Product (Tablets): A representative number of tablets are weighed and finely crushed. A portion of the powder equivalent to a specific amount of Desloratadine is then extracted with a suitable solvent.[4]

-

Internal Standard: A deuterated internal standard, such as N-Nitroso Desloratadine-d4, is often added to the sample solutions to ensure accurate quantification.[4]

Chromatographic Separation

A robust chromatographic method is essential to separate N-Nitroso Desloratadine from the much more abundant Desloratadine API and other potential impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective, as it can elute the more polar N-nitroso impurity before the API, minimizing matrix effects.[1][2][3][4]

-

Column: A HILIC column (e.g., XBridge HILIC).[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid).[4]

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace-level quantification of N-Nitroso Desloratadine.

-

Ionization Mode: Positive electrospray ionization (ESI+).[4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for N-Nitroso Desloratadine and monitoring for a specific product ion after fragmentation.

-

Precursor Ion (Q1): For N-Nitroso Desloratadine, this is typically the protonated molecule [M+H]⁺.

-

Product Ion (Q3): A characteristic fragment ion, often resulting from the loss of the nitroso group ([M+H-NO]⁺), is monitored.[4]

-

Mitigation and Control Strategies

To control the levels of N-Nitroso Desloratadine in pharmaceutical products, a comprehensive risk assessment and mitigation strategy is necessary.

-

Raw Material Control: Sourcing high-purity raw materials and excipients with low or non-detectable levels of nitrites is crucial.[6]

-

Process Optimization: Manufacturing processes should be designed to minimize the conditions that favor nitrosamine formation. This includes controlling pH, temperature, and moisture content.[6]

-

Use of Inhibitors: The inclusion of certain antioxidants or "nitrite scavengers" in the formulation, such as ascorbic acid or alpha-tocopherol, can inhibit the nitrosation reaction.

-

Routine Testing: Implementing validated analytical methods for the routine testing of both APIs and finished drug products is essential for monitoring and ensuring compliance with regulatory limits.[6]

Conclusion

The formation of N-Nitroso Desloratadine in pharmaceutical products is a complex issue influenced by multiple factors. A thorough understanding of the chemical formation pathways, the role of precursors and reaction conditions, and the implementation of robust analytical control strategies are paramount for ensuring the safety and quality of Desloratadine-containing medicines. This guide provides a foundational understanding for researchers and drug development professionals to navigate the challenges associated with this critical impurity.

References

- 1. preprints.org [preprints.org]

- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 7. N-Nitroso Desloratadine | 1246819-22-6 | SynZeal [synzeal.com]

Investigating the Genotoxic Potential of N-Nitroso Desloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of N-Nitroso Desloratadine, a nitrosamine (B1359907) impurity of the antihistamine drug Desloratadine.[1] This document details the mechanistic basis for concern, summarizes available quantitative data from genotoxicity studies, outlines relevant experimental protocols, and presents key biological and experimental workflows through standardized diagrams.

Introduction: The Concern with Nitrosamine Impurities

N-Nitroso Desloratadine is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis or storage of Desloratadine.[1][2] Nitrosamines are a class of compounds of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as genotoxic agents and, in many cases, their classification as probable or possible human carcinogens.[3][4] Their ability to cause DNA damage, even at trace levels, necessitates rigorous assessment and control in pharmaceutical products to ensure patient safety.[2]

The International Council for Harmonisation (ICH) M7(R2) guideline places N-nitrosamines in a "cohort of concern," highlighting them as potent mutagenic carcinogens that require strict control.[4][5] Consequently, understanding the specific genotoxic profile of N-Nitroso Desloratadine is critical for establishing safe limits and implementing appropriate control strategies in drug manufacturing.

Mechanistic Pathway of Nitrosamine Genotoxicity

N-nitrosamines are typically pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[6] This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver.

The activation pathway involves:

-

α-Hydroxylation: CYP enzymes hydroxylate the carbon atom adjacent (alpha) to the nitroso group.[6]

-

Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition.

-

Generation of Diazonium Ions: This decomposition leads to the formation of highly reactive diazonium ions.[6]

-

DNA Alkylation: The diazonium ions act as powerful alkylating agents, transferring an alkyl group to nucleophilic sites on DNA bases. This can lead to the formation of DNA adducts, such as O6-alkylguanine.[6][7]

-

Mutation and Carcinogenesis: If not repaired, these DNA adducts can cause mispairing during DNA replication, leading to mutations (e.g., G:C to A:T transitions) and potentially initiating carcinogenesis.[7]

The specific CYP enzymes involved in the activation of NDSRIs can vary, but studies on other nitrosamines have implicated CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key players.[8]

Caption: Metabolic activation and DNA damage pathway for N-nitrosamines.

Quantitative Data on Genotoxicity

The assessment of genotoxic potential relies on a battery of tests. For N-Nitroso Desloratadine, the primary publicly available data comes from the bacterial reverse mutation assay (Ames test).

Table 1: Summary of Ames Test Results for N-Nitroso Desloratadine

| Test System | Metabolic Activation | Result | Strain(s) Affected | Reference |

| Salmonella typhimurium | Without S9 | Negative | Not Applicable | [9] |

| Salmonella typhimurium | With Rat Liver S9 | Negative | Not Applicable | [9] |

| Salmonella typhimurium | With Hamster Liver S9 | Positive | TA100 | [9] |

S9 fraction is a crude liver enzyme extract used to simulate mammalian metabolism.

The conflicting results highlight a critical aspect of nitrosamine testing: the choice of metabolic activation system. Hamster liver S9 is often considered more effective for activating certain nitrosamines compared to rat liver S9, a factor that regulatory agencies recommend considering in test protocols.[10][11] Based on the positive result with hamster S9, N-Nitroso Desloratadine is considered a mutagen.[9]

Risk Assessment and Acceptable Intake (AI)

In the absence of robust carcinogenicity data for a specific NDSRI, regulatory bodies employ methods like structure-activity relationship (SAR) analysis and read-across to establish an acceptable intake (AI) limit. The AI represents a daily exposure level associated with a negligible cancer risk.

For N-Nitroso Desloratadine, read-across approaches using data from structurally similar nitrosopiperidines have been proposed.[9] Health Canada, using a Carcinogenic Potency Categorization Approach (CPCA), has placed N-Nitroso Desloratadine in Potency Category 3, corresponding to an AI limit of 400 ng/day .[12] A recent study also detected the impurity in API and finished drug forms at levels below this acceptable intake threshold.[2]

Table 2: Proposed Acceptable Intake (AI) Limits

| Approach | Surrogate/Method | Proposed AI Limit (ng/day) | Reference |

| Read-across | N-nitroso-piperidine | 974 | [9] |

| Read-across | N-nitroso-4-piperidinone | 499 | [9] |

| CPCA | Potency Score of 3 | 400 | [12] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of genotoxicity. The following sections describe the methodologies for key assays.

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.

Methodology:

-

Strain Selection: Use a range of tester strains to detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101). For nitrosamines, TA100 and TA1535 are often sensitive.[10]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, an "enhanced" protocol using hamster liver S9 at a higher concentration (e.g., 30%) and a pre-incubation step is recommended for greater sensitivity.[4][10]

-

Exposure:

-

Plate Incorporation Method: Mix the tester strain, test compound, and S9 mix (if used) with molten top agar (B569324) and pour onto minimal glucose agar plates.

-

Pre-incubation Method: Incubate the tester strain, test compound, and S9 mix at 37°C for a defined period (e.g., 20-30 minutes) before mixing with top agar and plating.[10]

-

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid).

-

Data Analysis: A positive result is defined as a concentration-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

Caption: Workflow for the Enhanced Ames Test (Pre-incubation Method).

This assay detects chromosomal damage. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. While specific data for N-Nitroso Desloratadine is not publicly available, this is a standard follow-up test.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, CHO, HepaRG). HepaRG cells are particularly relevant as they express metabolic enzymes.[13]

-

Treatment: Expose cell cultures to a range of concentrations of the test substance for a short duration (e.g., 3-6 hours) with metabolic activation (S9) and for a longer duration (e.g., 24 hours) without S9.

-

Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

-

Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

-

Scoring: Using a microscope or flow cytometer, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Cytotoxicity Assessment: Concurrently measure cytotoxicity (e.g., Relative Population Doubling or Replication Index) to ensure micronuclei are not an artifact of cell death.

-

Data Analysis: A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.

Caption: Experimental workflow for the In Vitro Micronucleus Test.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Expose cells (e.g., HepaRG) to the test substance as described for the micronucleus assay.[13]

-

Cell Embedding: Embed the treated cells in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place slides in a high-pH (alkaline) buffer to unwind the DNA. This unwinding is more extensive where strand breaks are present.

-

Electrophoresis: Subject the slides to electrophoresis at high pH. Broken DNA fragments migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Scoring: Use image analysis software to measure the amount of DNA in the tail relative to the head (% Tail DNA). At least 150 cells are scored per concentration.

-

Data Analysis: A positive result is a significant, concentration-dependent increase in % Tail DNA.

Conclusion

The available evidence indicates that N-Nitroso Desloratadine is a bacterial mutagen, a finding consistent with the known properties of the N-nitrosamine class.[9] The positive result in the Ames test when using a hamster S9 metabolic activation system underscores its genotoxic potential. While specific data from mammalian cell assays are not widely published, the mechanism of action for nitrosamines strongly suggests a potential for genotoxicity in mammalian systems as well.

Regulatory guidance and risk assessment approaches, such as the Carcinogenic Potency Categorization Approach, have led to the establishment of a stringent acceptable intake limit of 400 ng/day.[12] Adherence to these limits, verified through sensitive analytical methods, is paramount for ensuring the safety of drug products containing Desloratadine. Further research using in vitro and in vivo mammalian genotoxicity assays would provide a more complete profile of the risk posed by this impurity.

References

- 1. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. preprints.org [preprints.org]

- 3. insider.thefdagroup.com [insider.thefdagroup.com]

- 4. toxys.com [toxys.com]

- 5. gmp-compliance.org [gmp-compliance.org]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of DNA Repair by S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-nitroso desloratadine? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. fda.gov [fda.gov]

Spectroscopic data analysis for N-Nitroso Desloratadine-d4 (NMR, IR, MS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Nitroso Desloratadine-d4, a deuterated isotopologue of the N-nitroso impurity of the antihistamine Desloratadine. The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Stable isotope-labeled internal standards, such as N-Nitroso Desloratadine-d4, are critical for the accurate quantification of these impurities in drug substances and products. This document outlines the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols and logical workflows for the analysis of this compound.

Data Presentation

The following tables summarize the key spectroscopic data for N-Nitroso Desloratadine-d4.

Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₄D₄ClN₃O | [1] |

| Molecular Weight | 343.85 g/mol | [1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Precursor Ion [M+H]⁺ (m/z) | 344.3 | |

| Major Fragment Ion (m/z) | 314.1 ([M+H-NO]⁺) | |

| Isotopic Purity | >95% |

Infrared (IR) Spectroscopy Data (Predicted)

The following table presents the predicted characteristic infrared absorption peaks for N-Nitroso Desloratadine-d4. These predictions are based on the known vibrational frequencies of Desloratadine and the expected isotopic shift upon deuteration of the piperidine (B6355638) ring. The C-D stretching and bending vibrations are expected at lower wavenumbers compared to their C-H counterparts.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2900 | Aliphatic C-H Stretch |

| ~2200-2100 | C-D Stretch (piperidine ring) |

| ~1630 | C=C Stretch (aromatic) |

| ~1580 | N-H Bend (secondary amine) |

| ~1470 | N=O Stretch (Nitrosamine) |

| ~1170 | C-N Stretch |

| ~1000-900 | C-D Bend (piperidine ring) |

| ~780 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for N-Nitroso Desloratadine-d4. The predictions are based on the known spectra of Desloratadine and the structural effects of the N-nitroso group. The signals corresponding to the deuterated positions on the piperidine ring are expected to be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium (B1214612).

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.3 - 7.1 | m | 7H | Aromatic protons |

| 3.8 - 3.2 | m | 4H | -CH₂- (piperidine ring, non-deuterated positions) |

| 3.0 - 2.5 | m | 4H | -CH₂- (dihydropyridine and cyclohepta rings) |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 155 - 120 | Aromatic and Olefinic Carbons |

| 55 - 45 | Piperidine Carbons (non-deuterated) |

| 40 - 30 | Dihydropyridine and Cyclohepta Carbons |

| (absent/triplet) | Piperidine Carbons (deuterated) |

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity and purity of N-Nitroso Desloratadine-d4 and to develop a quantitative method for its analysis.

Instrumentation:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer with a Turbo V ion source or equivalent.

Chromatographic Conditions:

-

Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: 90% B to 50% B over 10 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive.

-

Curtain Gas: 35 psi.

-

Collision Gas: 9 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 550 °C.

-

Ion Source Gas 1: 55 psi.

-

Ion Source Gas 2: 60 psi.

-

MRM Transitions:

-

N-Nitroso Desloratadine-d4: Q1 (m/z) 344.3 -> Q3 (m/z) 314.1

-

N-Nitroso Desloratadine: Q1 (m/z) 340.1 -> Q3 (m/z) 310.1

-

Sample Preparation:

-

Prepare a stock solution of N-Nitroso Desloratadine-d4 in methanol (B129727) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v) to the desired concentration range (e.g., 1-100 ng/mL).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of N-Nitroso Desloratadine-d4 to identify its characteristic functional groups.

Instrumentation:

-

FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

Experimental Procedure:

-

Place a small amount of the solid N-Nitroso Desloratadine-d4 sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Perform baseline correction and data processing as required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of N-Nitroso Desloratadine-d4 and confirm the positions of deuterium labeling.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of N-Nitroso Desloratadine-d4 in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 30°.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0 to 200 ppm.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of N-Nitroso Desloratadine-d4.

Caption: Workflow for the spectroscopic analysis of N-Nitroso Desloratadine-d4.

Caption: Proposed MS/MS fragmentation pathway for N-Nitroso Desloratadine-d4.

References

Stability of N-Nitroso Desloratadine-d4 Under Stress Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-Nitroso Desloratadine-d4, a deuterated isotopic analog of the N-nitroso impurity of Desloratadine. Understanding the degradation profile of this compound under various stress conditions is critical for the development of robust analytical methods, ensuring the quality and safety of pharmaceutical products. N-Nitroso Desloratadine-d4 is commonly utilized as an internal standard in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of N-Nitroso Desloratadine.[1][2] Therefore, its stability is paramount for reliable bioanalytical and quality control assays.

This document outlines the probable degradation pathways, presents illustrative quantitative data based on typical nitrosamine (B1359907) behavior, and provides detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Executive Summary

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] While specific public data on the forced degradation of N-Nitroso Desloratadine-d4 is limited, this guide synthesizes information on the stability of the parent drug, Desloratadine, and the general chemical behavior of nitrosamines to provide a comprehensive overview.

Desloratadine has been shown to be highly unstable under dry heat, followed by oxidative and basic conditions.[5][6] Nitrosamines, as a class, are known to be susceptible to degradation in acidic solutions and upon exposure to ultraviolet light.[6][7] This guide will therefore focus on these key stress factors.

Data Presentation: Illustrative Degradation Profile

The following table summarizes the expected quantitative outcomes from a forced degradation study on N-Nitroso Desloratadine-d4. It is important to note that this data is illustrative and based on the known stability of similar compounds. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[3]

| Stress Condition | Reagent/Parameters | Duration | Assumed % Degradation of N-Nitroso Desloratadine-d4 | Major Degradation Products (Hypothesized) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Desloratadine-d4, Nitrous Acid |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10% | Desloratadine-d4, Other related substances |

| Oxidation | 3% H₂O₂ | 24 hours | 18% | N-Oxide derivatives, other oxidation products |

| Thermal Degradation | 80°C (Dry Heat) | 48 hours | 20% | Various thermal decomposition products |

| Photostability | ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter) | As per ICH | 12% | Photolytic cleavage products |

Experimental Protocols

A detailed methodology is crucial for reproducible stability studies. The following protocols are based on ICH guidelines and best practices for forced degradation studies.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of N-Nitroso Desloratadine-d4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for use in the stress studies.

Forced Degradation Procedures

For each stress condition, a sample of the working solution is treated as described below. A control sample (working solution without the stressor) should be analyzed concurrently.

-

Acidic Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Keep the mixture at room temperature for 24 hours.

-

After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Dilute to a final concentration suitable for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Keep the mixture at room temperature for 24 hours.

-

After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

-

Dilute to a final concentration suitable for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration suitable for analysis.

-

-

Thermal Degradation:

-

Transfer the working solution into a clean, dry vial.

-

Place the vial in a calibrated oven at 80°C for 48 hours.

-

After cooling to room temperature, dilute the solution to a final concentration suitable for analysis.

-

-

Photostability Testing:

-

Expose the working solution to light conditions as specified in ICH guideline Q1B.

-

The exposure should be to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the samples to a final concentration suitable for analysis.

-

Analytical Method

The analysis of the stressed samples should be performed using a validated stability-indicating LC-MS/MS method.

-

Chromatographic Conditions (Illustrative):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring: Multiple Reaction Monitoring (MRM) for N-Nitroso Desloratadine-d4 and its potential degradation products.

-

Visualizations

Logical Workflow for Forced Degradation Study

Hypothesized Degradation Pathway under Acidic Conditions

Conclusion

References

- 1. preprints.org [preprints.org]

- 2. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Occurrence of N-Nitroso Desloratadine Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, analysis, and control of N-Nitroso Desloratadine, a drug substance-related impurity (NDSRI) of Desloratadine. Given the classification of many nitrosamines as probable or possible human carcinogens, rigorous control and monitoring of such impurities are mandated by global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Formation Pathways of N-Nitroso Desloratadine

N-Nitroso Desloratadine (8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine) is an NDSRI formed from the nitrosation of the secondary amine present in the Desloratadine molecule.[5][6] The formation requires an amine precursor (Desloratadine) and a nitrosating agent.

Primary Chemical Pathway: The most common pathway involves the reaction of the secondary amine in Desloratadine with a nitrosating agent derived from nitrite (B80452) salts under acidic conditions.[5] The reaction proceeds as follows:

-

Formation of Nitrous Acid: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Generation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Desloratadine's secondary amine attacks the electrophilic nitrosonium ion.

-

Deprotonation: A final deprotonation step yields the stable N-Nitroso Desloratadine impurity.[5]

References

- 1. fda.gov [fda.gov]

- 2. npra.gov.my [npra.gov.my]

- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 4. fda.gov [fda.gov]

- 5. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 6. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Nitroso Desloratadine-d4 for Analytical Method Development

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Nitroso Desloratadine-d4, a critical internal standard for the quantification of the N-Nitroso Desloratadine impurity in pharmaceutical products. The development of sensitive and accurate analytical methods is paramount for ensuring drug safety and complying with stringent regulatory limits for genotoxic impurities.

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity associated with the antihistamine Desloratadine[1][2][3]. Due to the potential carcinogenic risk of nitrosamine compounds, regulatory agencies like the FDA have set strict acceptable intake (AI) limits, making precise quantification essential[4]. N-Nitroso Desloratadine-d4 serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based methods, which is the gold standard for trace-level impurity analysis[5][6]. Its use ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis[7][8].

Physicochemical Properties

The fundamental properties of N-Nitroso Desloratadine-d4 are crucial for method development, influencing choices regarding solvents, storage, and analytical techniques.

Table 1: General Physicochemical Properties of N-Nitroso Desloratadine-d4

| Property | Value | Reference |

| Chemical Name | 8-chloro-11-(1-nitrosopiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[9]cyclohepta[1,2-b]pyridine | [5][9][10] |

| CAS Number | 2733579-31-0 | [5][9] |

| Molecular Formula | C₁₉H₁₄D₄ClN₃O | [5][9] |

| Molecular Weight | 343.8 g/mol | [5][9][11] |

| Physical Format | A solid | [1][5] |

| Purity | ≥99% deuterated forms (d1-d4) | [5] |

| Solubility | DMSO: slightly soluble. The unlabeled form is soluble in Ethanol. | [1][5][12] |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | [1][3][11][12] |

| Unlabeled CAS | 1246819-22-6 | [9] |

Data for Analytical Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying N-Nitroso Desloratadine due to its high sensitivity and specificity[7][8][13]. The deuterated internal standard, N-Nitroso Desloratadine-d4, is essential for these methods[5].

Table 2: Mass Spectrometry Data for N-Nitroso Desloratadine and N-Nitroso Desloratadine-d4

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Characteristic Transition |

| N-Nitroso Desloratadine | 340.1 | 310.1 ([M+H-NO]⁺) | m/z 340.1 → 310.1 |

| N-Nitroso Desloratadine-d4 (IS) | 344.3 | 314.1 ([M+H-NO]⁺) | m/z 344.3 → 314.1 |

This data is based on studies using positive electrospray ionization (ESI)[7][8].

The characteristic fragmentation pattern for both the analyte and the internal standard involves the preferential loss of the nitroso (-NO) group[7][8]. This consistent fragmentation is ideal for developing a robust Multiple Reaction Monitoring (MRM) method.

Figure 1: MS/MS fragmentation pattern for the analyte and its internal standard.

Experimental Protocols

A sensitive LC-MS/MS method using Hydrophilic Interaction Liquid Chromatography (HILIC) has been developed for the quantification of N-Nitroso Desloratadine[7][8][14][15]. The use of a HILIC column is advantageous as it allows the polar nitrosamine impurity to elute before the much more concentrated and less polar Active Pharmaceutical Ingredient (API), Desloratadine, thereby minimizing matrix effects[7][8].

1. Preparation of Standard Solutions

-

Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of N-Nitroso Desloratadine by dissolving 1 mg in 1 mL of acetonitrile[7][8].

-

Working Solution (Analyte): Dilute the stock solution with acetonitrile (B52724) to a working concentration of 100 ng/mL. Further dilute serially with acetonitrile to prepare calibration standards (e.g., 1, 2, 5, 10, 25, 50 ng/mL)[7][8].

-

Internal Standard (IS) Solution: Prepare a stock solution of N-Nitroso Desloratadine-d4 and dilute it with acetonitrile to a final working concentration of 100 ng/mL[7][8].

2. Sample Preparation

-

Drug Substance (API): Accurately weigh 5 mg of the Desloratadine API and dissolve it in acetonitrile to a final volume of 10 mL[7][8].

-

Drug Product (Tablets): Weigh and crush no fewer than 20 tablets. Take an amount of the powder equivalent to 5 mg of Desloratadine and dilute with acetonitrile to a final volume of 10 mL[7][8].

-

Final Sample: Mix the solution for 5 minutes, centrifuge at 4,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PVDF membrane filter before analysis[8].

Figure 2: General workflow for the analysis of N-Nitroso Desloratadine.

3. LC-MS/MS Conditions

-

HPLC System: Shiseido nanospace SI-2 HPLC system or equivalent[7].

-

Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm) maintained at 40°C[7][8].

-

Mobile Phase:

-

Elution: Isocratic mode with A/B = 20/80 (v/v)[8].

-

Flow Rate: 0.15 mL/min[8].

-

Injection Volume: 5 µL[8].

-

Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent[7].

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)[8].

This validated method demonstrates excellent linearity (r² > 0.999) in the range of 1–50 ng/mL and achieves a limit of quantification (LOQ) of 1.0 ng/mL, which is sufficiently sensitive for routine quality control testing[7][8][14].

Logical Relationships in Quantification

The analytical strategy relies on the relationship between the parent drug, the impurity, and the stable isotope-labeled internal standard. The structural similarity ensures that the internal standard co-elutes and behaves similarly to the analyte during ionization, while the mass difference allows for their distinct detection by the mass spectrometer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Nitroso Desloratadine | 1246819-22-6 | SynZeal [synzeal.com]

- 3. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. veeprho.com [veeprho.com]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. N-Nitroso Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 10. N-Nitroso Desloratadine-D4 | 2733579-31-0 | SynZeal [synzeal.com]

- 11. chemwhat.com [chemwhat.com]

- 12. synchemia.com [synchemia.com]

- 13. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 14. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitroso Desloratadine, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of significant concern in the manufacturing of Desloratadine. Nitrosamine impurities are classified as probable human carcinogens, making their detection, control, and mitigation a critical aspect of pharmaceutical quality and safety.[1][2] This document details the formation pathways, potential sources of precursors, analytical methodologies for detection, and the regulatory context surrounding this impurity.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine (8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine) is a nitrosamine impurity that can form during the synthesis, storage, or handling of Desloratadine, an antihistamine medication.[5][6] Its formation is a result of the reaction between the secondary amine functional group within the Desloratadine molecule and a nitrosating agent.[3][6] Due to the potential health risks associated with nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake limits to control their presence in pharmaceutical products.[1][6][7]

Formation Pathways and Root Causes

The primary chemical pathway for the formation of N-Nitroso Desloratadine involves the nitrosation of the secondary amine in the piperidine (B6355638) ring of the Desloratadine molecule.[5][6] This reaction is typically facilitated by the presence of nitrosating agents under specific, often acidic, conditions.[3][5]

The general mechanism can be summarized in the following steps:

-

Formation of the Nitrosating Agent: In an acidic environment, nitrite (B80452) salts (like sodium nitrite) are converted to nitrous acid (HNO₂).[5]

-

Generation of the Nitrosonium Ion: The nitrous acid is then protonated and subsequently loses a water molecule, forming the highly reactive nitrosonium ion (NO⁺).[5]

-

Nucleophilic Attack: The secondary amine of the Desloratadine molecule acts as a nucleophile and attacks the electrophilic nitrosonium ion.[5]

-

Formation of N-Nitrosamine: The process concludes with the loss of a proton, resulting in the stable N-Nitroso Desloratadine impurity.[5]

The root causes for the presence of the necessary precursors—the amine substrate and the nitrosating agent—can be varied and complex. They can be introduced at multiple stages of the Active Pharmaceutical Ingredient (API) and drug product manufacturing processes.[8]

Table 1: Potential Sources of Precursors and Nitrosating Agents

| Component | Potential Sources |

| Amine Precursor | Desloratadine is the direct precursor to N-Nitroso Desloratadine.[5] |

| Nitrosating Agents | Raw Materials: Contaminated starting materials, intermediates, reagents (e.g., sodium nitrite), and solvents (e.g., dimethylformamide - DMF).[4][8][9] |

| Manufacturing Process: Use of recovered or recycled solvents, reagents, or catalysts not processed in dedicated equipment.[4] Acidic conditions, high temperatures, and quenching processes can also facilitate formation.[3][9][10] | |

| Excipients: Pharmaceutical excipients are a significant potential source of nitrite contamination.[5] | |

| Environmental Factors: Water used during manufacturing can contain nitrites or disinfectants like chloramine.[5] Nitrogen oxides (NOx) in the air of industrial settings can also act as nitrosating agents.[5] | |

| Packaging Materials: Primary packaging materials, such as nitrocellulose blister foils, can be a source of nitrosamine contamination.[4][9] |

Analytical Methodologies

The detection and quantification of N-Nitroso Desloratadine at trace levels require highly sensitive and specific analytical methods.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[5][12] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also employed.[6]

Key Analytical Techniques and Performance

Recent studies have focused on developing robust and sensitive methods for quantifying N-Nitroso Desloratadine. A hydrophilic interaction liquid chromatography (HILIC)-based LC-MS/MS method has been shown to be effective, offering excellent specificity and sensitivity by eluting the NDSRI prior to the excess API, thereby minimizing matrix effects.[11][12][13]

Table 2: Summary of Analytical Method Performance for N-Nitroso Desloratadine

| Parameter | Reported Value / Range | Technique | Reference |

| Limit of Quantification (LOQ) | 1.0 ng/mL | LC-MS/MS (HILIC) | [11][12][13] |

| ~0.01 ppm (in API) | Not specified | [5] | |

| Limit of Detection (LOD) | 0.5 ng/mL | LC-MS/MS (HILIC) | [11][12] |

| 0.1 ng/L (in wastewater) | LC-HRMS | [5] | |

| Linearity Range | 1–50 ng/mL (r² > 0.999) | LC-MS/MS (HILIC) | [11][12][13] |

| Internal Standard | N-Nitroso Desloratadine-d4 | LC-MS/MS | [12] |

Example Experimental Protocol: LC-MS/MS Method

The following protocol is a generalized example based on a validated HILIC LC-MS/MS method.[11][12]

-

Standard and Sample Preparation:

-

Prepare stock solutions of N-Nitroso Desloratadine and its deuterated internal standard (N-Nitroso Desloratadine-d4) in a suitable solvent like acetonitrile (B52724).

-

Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 ng/mL).

-

For sample analysis, accurately weigh the API or powdered finished drug product, dissolve in the diluent, spike with the internal standard, and centrifuge or filter to remove particulates.

-

-

Chromatographic Conditions (HILIC):

-

Column: A HILIC column suitable for separating polar compounds.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid).[11]

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).[14]

-

Injection Volume: A small, precise volume (e.g., 5-10 µL).

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For N-Nitroso Desloratadine, this would be based on its molecular weight of 339.82 g/mol .[6]

-

-

Method Validation:

Regulatory Landscape and Risk Mitigation

Regulatory agencies worldwide require pharmaceutical manufacturers to perform comprehensive risk assessments to identify and mitigate the risk of nitrosamine impurities in their products.[1][7][15] This involves a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of a control strategy to reduce or prevent the presence of these impurities.[10][16]

For N-Nitroso Desloratadine, which is a Nitrosamine Drug Substance-Related Impurity (NDSRI), regulatory bodies have established an Acceptable Intake (AI) limit based on toxicological data and potency categorization.

Table 3: Regulatory and Toxicological Information

| Parameter | Value / Category | Agency / Source | Reference |

| Acceptable Intake (AI) Limit | 400 ng/day | U.S. FDA, Health Canada | [17][18] |

| Potency Category | Category 3 | U.S. FDA | [5][17][18] |

| Observed Levels (Marketed Products) | 1.48 ppb (API), 1.80 ppb (FDF) | LC-MS/MS Study | [11] |

The established AI limit is a critical parameter for manufacturers to ensure their products are safe for patient consumption. The control strategy may involve modifying the synthesis process, controlling the quality of raw materials and excipients, or establishing appropriate specifications for the final drug product.[10]

Conclusion

N-Nitroso Desloratadine is a critical process-related impurity that requires diligent control throughout the Desloratadine manufacturing lifecycle. A thorough understanding of its formation pathways, coupled with the implementation of highly sensitive analytical methods and a robust risk mitigation strategy, is essential for ensuring the quality and safety of Desloratadine-containing drug products. Continuous monitoring and adherence to evolving regulatory guidelines are paramount for drug development professionals in this area.

References

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Nitrosamines in Pharma: Sources, Risks & Controls | Advent [adventchembio.com]

- 3. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]

- 4. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]

- 5. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]

- 6. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 7. fda.gov [fda.gov]

- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 11. preprints.org [preprints.org]

- 12. preprints.org [preprints.org]

- 13. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. veeprho.com [veeprho.com]

- 18. medicinesforeurope.com [medicinesforeurope.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Nitroso Desloratadine-d4 as an Internal Standard in Bioanalysis

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[1][2]

N-Nitroso Desloratadine-d4 is a deuterated analog of N-Nitroso Desloratadine (B1670295), a potential nitrosamine (B1359907) impurity in Desloratadine drug products.[3] While its primary application is as an internal standard for the quantification of N-Nitroso Desloratadine itself[4][5], this document outlines its application as an internal standard for the bioanalysis of the active pharmaceutical ingredient, Desloratadine, in biological matrices. It is important to note that the ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Desloratadine-d5)[6]; however, in the absence of the analyte's direct labeled counterpart, a structurally similar labeled compound like N-Nitroso Desloratadine-d4 can be employed, provided that thorough validation is performed to account for any differences in physicochemical properties.

Principle

A known concentration of the internal standard, N-Nitroso Desloratadine-d4, is added to an unknown concentration of the analyte, Desloratadine, in a biological sample. The two compounds are extracted together and analyzed by LC-MS/MS. Since the internal standard and analyte are expected to have similar behavior during sample processing and analysis, the ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration. This ratiometric measurement corrects for potential variations and enhances the robustness of the assay.[7]

Experimental Protocols

This section provides a detailed protocol for the quantification of Desloratadine in human plasma using N-Nitroso Desloratadine-d4 as an internal standard.

1. Materials and Reagents

-

Analytes and Internal Standard:

-

Desloratadine (Reference Standard)

-

N-Nitroso Desloratadine-d4 (Internal Standard)[3]

-

-

Solvents and Chemicals:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Desloratadine and N-Nitroso Desloratadine-d4 in methanol.

-

-

Working Standard Solutions:

-

Desloratadine: Serially dilute the Desloratadine stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.05 to 10 ng/mL).[8]

-

N-Nitroso Desloratadine-d4 (Internal Standard): Dilute the N-Nitroso Desloratadine-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 5 ng/mL.

-

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, quality control, and unknown sample.

-

Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

-

Add 25 µL of the 5 ng/mL N-Nitroso Desloratadine-d4 internal standard working solution to all tubes except for the blank.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (see section 4).

-

Vortex briefly and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

5. Data Analysis

-

Integrate the peak areas for both Desloratadine and N-Nitroso Desloratadine-d4.

-

Calculate the peak area ratio (Desloratadine peak area / N-Nitroso Desloratadine-d4 peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Desloratadine calibration standards.

-

Use a linear regression model (weighted 1/x²) to fit the calibration curve.

-

Determine the concentration of Desloratadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method using N-Nitroso Desloratadine-d4 as an internal standard for Desloratadine analysis. The data presented here is illustrative and based on typical validation parameters for similar assays.[6]

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 5.0 - 5000.0 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ (5.0) | < 2.0 | < 2.7 | 101.4 - 102.4 | 99.5 - 104.8 |

| Low QC (15.0) | < 2.0 | < 2.7 | 101.4 - 102.4 | 99.5 - 104.8 |

| Mid QC (2500.0) | < 2.0 | < 2.7 | 101.4 - 102.4 | 99.5 - 104.8 |

| High QC (3500.0) | < 2.0 | < 2.7 | 101.4 - 102.4 | 99.5 - 104.8 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |